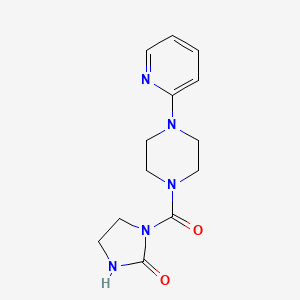

![molecular formula C15H15ClN4OS B2466511 N-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)丙酰胺 CAS No. 894035-89-3](/img/structure/B2466511.png)

N-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

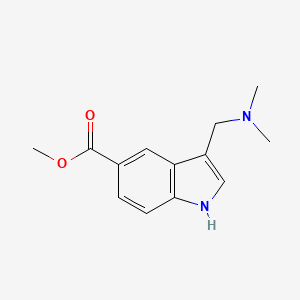

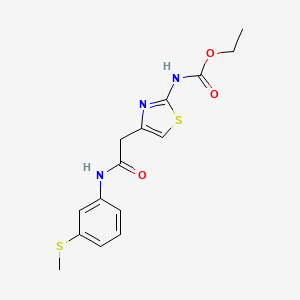

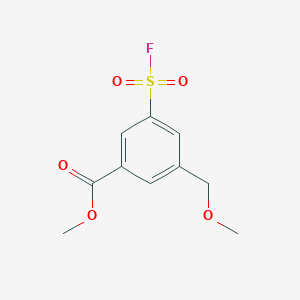

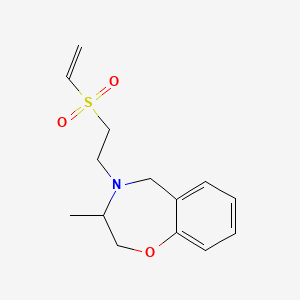

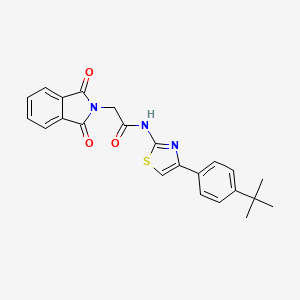

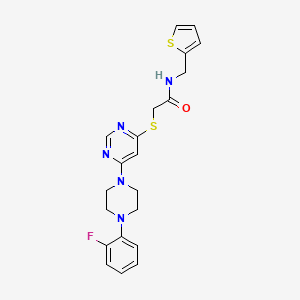

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide” is a compound with a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . It is a derivative of thiazolo[3,2-b][1,2,4]triazole, a class of compounds that have shown promising anticancer activity against a range of cancer cell lines.

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves the reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles . The structure of the regioisomer has been confirmed explicitly by heteronuclear 2D-NMR .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups, while the 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . Other properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles can be inferred from its structural similarity to other thiazoles .科学研究应用

绿色合成技术

- Kumar 和 Sharma (2017) 开发了一种苯并呋喃取代噻唑并[3,2-b][1,2,4]三唑的生态友好型合成方法,涉及在超声条件下 2-乙酰基苯并呋喃和 5-巯基-3-(4-氯苯基)-1,2,4 三唑的反应,然后在微波条件下使用 Eaton 试剂进行环化。这突出了绿色化学和可持续合成实践中的应用 (Kumar & Sharma, 2017).

抗癌应用

- Lesyk 等人 (2007) 合成了新的 5-取代噻唑并[3,2-b][1,2,4]三唑-6-酮,并将其评估为潜在的抗癌剂。这些化合物对各种癌细胞系表现出显着的抗癌活性,包括肾癌、白血病和黑色素瘤 (Lesyk et al., 2007).

抗炎和镇痛特性

- Tozkoparan 等人 (2004) 的一项研究合成了一系列 6-(α-氨基-4-氯苄基)-噻唑并[3,2-b]-1,2,4-三唑-5-醇,并评估了它们的抗炎和镇痛活性。在这些化合物中,有一种化合物表现出最高的剂量依赖性镇痛和抗炎活性,而不会引起胃损伤 (Tozkoparan et al., 2004).

抗氧化应激保护

- Aktay、Tozkoparan 和 Ertan (2005) 研究了噻唑并[3,2-b]-1,2,4-三唑对小鼠乙醇诱导的氧化应激的保护作用。其中一些化合物以器官选择性方式有效地改善了过氧化损伤 (Aktay et al., 2005).

抗菌活性

- Kumsi 等人 (2010) 合成了生物活性噻唑并三唑衍生物,并测试了它们的体外抗菌活性。这项研究表明这些化合物在抗菌应用中的潜力 (Kumsi et al., 2010).

作用机制

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These include enzymes like cyclooxygenase (COX), which plays a crucial role in the inflammatory response .

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the compound with its targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation . This suggests that the compound may affect the arachidonic acid pathway and related inflammatory responses.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that the compound may have similar effects . For example, it may exhibit antioxidant activity, reducing oxidative stress in cells, or it may exhibit analgesic and anti-inflammatory activities, reducing pain and inflammation.

未来方向

属性

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4OS/c1-2-13(21)17-8-7-12-9-22-15-18-14(19-20(12)15)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOSJOZKVYVENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

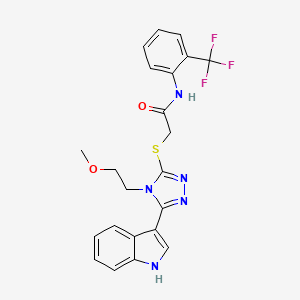

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)

![4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466430.png)

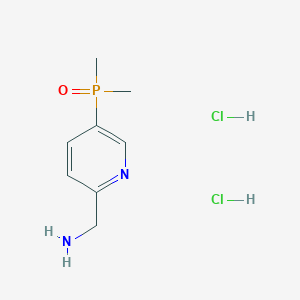

amine hydrochloride](/img/structure/B2466444.png)

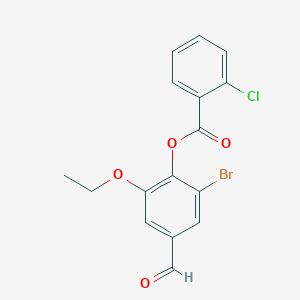

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)